molecular formula C17H17FN4O2 B12622241 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917757-63-2

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12622241
CAS No.: 917757-63-2
M. Wt: 328.34 g/mol
InChI Key: CCQYBTKHOSXIAS-UHFFFAOYSA-N
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Description

The compound 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine (CAS: 897362-39-9) features a pyrido[3,2-d]pyrimidine core fused with a pyridine and pyrimidine ring. Key substitutions include:

  • Position 4: A 2-ethoxyethoxy group, providing flexibility and hydrophilicity.
  • Its molecular formula is C17H17FN4O, with a molecular weight of 312.34 g/mol .

Properties

CAS No.

917757-63-2

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H17FN4O2/c1-2-23-8-9-24-16-15-14(21-17(19)22-16)7-6-13(20-15)11-4-3-5-12(18)10-11/h3-7,10H,2,8-9H2,1H3,(H2,19,21,22)

InChI Key

CCQYBTKHOSXIAS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the reaction of 2-aminopyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-aminopyridine, 3-fluorobenzaldehyde, and ethoxyethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to various substituted pyrido[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting specific cancer pathways. The pyrido[3,2-d]pyrimidine scaffold has been associated with inhibition of various kinases involved in cancer progression. For instance:

  • EGFR Inhibition : The compound has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Research indicates that derivatives of pyrido[3,2-d]pyrimidines can effectively block EGFR signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

Antiviral Properties

The structural characteristics of this compound suggest potential antiviral applications, particularly against hepatitis C virus (HCV). Similar compounds have been documented to exhibit antiviral activity by disrupting viral replication mechanisms .

Case Study 1: EGFR Targeting in Lung Cancer

A recent clinical trial investigated the efficacy of a related pyrido[3,2-d]pyrimidine derivative in patients with non-small cell lung cancer (NSCLC). The trial demonstrated significant tumor reduction and improved patient survival rates when combined with standard therapies .

Case Study 2: Antiviral Efficacy Against HCV

In vitro studies have shown that derivatives similar to this compound can inhibit HCV replication by targeting viral polymerase. These findings suggest a pathway for developing new antiviral agents based on the pyrido[3,2-d]pyrimidine structure .

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Core Structure Variations

Compound Core Structure Key Differences
Target Compound Pyrido[3,2-d]pyrimidine Fused pyridine-pyrimidine system.
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine () Pyrido[3,2-d]pyrimidine Chloro at position 6; 4-fluoroaniline at position 4.
4-(3-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine () Pyrimidine Non-fused pyrimidine core; furan substituent.
Thieno[3,2-d]pyrimidines () Thieno[3,2-d]pyrimidine Sulfur-containing fused ring system.
  • Impact: The pyrido[3,2-d]pyrimidine core enhances planarity and π-π stacking compared to pyrimidine analogs. Thieno analogs (with sulfur) may alter electronic properties and metabolic stability .

Substituent Analysis at Position 4

Compound Position 4 Substituent Key Features
Target Compound 2-Ethoxyethoxy Hydrophilic ether chain; improves solubility.
6-(2,3-dichlorophenyl)-4-ethoxy analog () Ethoxy Smaller substituent; less steric hindrance.
4-Morpholinyl derivatives () Morpholinyl Cyclic amine; enhances basicity and H-bonding.
4-(Azetidin-1-yl) analog () Azetidin-1-yl Smaller cyclic amine; impacts steric bulk.

Substituent Analysis at Position 6

Compound Position 6 Substituent Key Features
Target Compound 3-Fluorophenyl Meta-fluorine enhances halogen bonding.
6-(2,3-dichlorophenyl) analog () 2,3-Dichlorophenyl Increased electronegativity; steric bulk.
6-(5-methyl-2-thienyl) analog () 5-Methylthienyl Sulfur-containing heterocycle; alters LogP.
6-(1H-Indol-5-yl) analog () Indolyl Planar aromatic system; potential H-bonding.
  • Impact : The 3-fluorophenyl group offers a balance of steric accessibility and electronic effects, while dichlorophenyl or indolyl groups may prioritize target affinity or metabolic stability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Calculated LogP* Solubility (Predicted)
Target Compound 312.34 ~2.5 Moderate (ether chain)
6-(2,3-Dichlorophenyl)-4-ethoxy analog ~353.2 ~3.8 Low (chlorine groups)
4-Morpholinyl-6-(5-methylthienyl) analog 327.40 ~2.1 Moderate
6-Chloro-N-(4-fluorophenyl) analog () ~300 ~3.0 Low (chloro group)

*LogP estimated via fragment-based methods.

  • Impact : The target compound’s ethoxyethoxy group likely reduces LogP compared to chlorine-substituted analogs, enhancing aqueous solubility .

Biological Activity

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H17FN4O
  • CAS Number : 917757-63-2
  • Molecular Weight : 314.35 g/mol

The biological activity of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain kinases and enzymes involved in cellular signaling pathways.

Biological Targets and Efficacy

Recent studies have highlighted the compound's inhibitory effects on various biological targets:

  • Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases that play a role in cancer cell proliferation.
  • Antiviral Activity : It has been evaluated for its potential use in treating viral infections, particularly hepatitis C, demonstrating significant antiviral activity in vitro .
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's .

Case Study 1: Hepatitis C Treatment

A patent describes the use of pyrido[3,2-d]pyrimidine derivatives, including the target compound, for treating hepatitis C. The findings indicate that these compounds can effectively inhibit viral replication in cell cultures, suggesting a viable therapeutic pathway for hepatitis C treatment .

Case Study 2: Kinase Inhibition

In a study assessing various pyrido derivatives, 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine was identified as a potent inhibitor of certain kinases involved in cancer progression. The compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity .

Case Study 3: Neuroprotective Properties

Research investigating the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cell lines. This suggests a potential application in treating neurodegenerative diseases by protecting neurons from damage caused by oxidative stress .

Data Table: Biological Activity Summary

Biological ActivityTarget/PathwayIC50 (µM)Reference
Hepatitis C InhibitionViral replicationN/A
Kinase InhibitionCancer pathways5.0
NeuroprotectionOxidative stressN/A

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